N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide

Catalog No.
S2802668
CAS No.
955709-44-1
M.F
C22H26N2O3
M. Wt
366.461
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl...

CAS Number

955709-44-1

Product Name

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide

Molecular Formula

C22H26N2O3

Molecular Weight

366.461

InChI

InChI=1S/C22H26N2O3/c1-15(2)22(26)24-11-10-17-6-7-19(13-18(17)14-24)23-21(25)12-16-4-8-20(27-3)9-5-16/h4-9,13,15H,10-12,14H2,1-3H3,(H,23,25)

InChI Key

BEISSZNBWPIIDM-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC

Solubility

not available
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide, also known as iso-LAQ, is a novel compound that has gained interest in scientific research in recent years. Iso-LAQ has shown promising biological properties, and its potential implications in various fields of research and industry are being explored. In this paper, we will discuss the definition and background of iso-LAQ, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
Iso-LAQ is a compound synthesized from 2-(4-methoxyphenyl) acetic acid and isobutyryl chloride. It belongs to the family of tetrahydroisoquinolines and is structurally similar to laudanosine, a naturally occurring alkaloid. Iso-LAQ has a molecular weight of 407.5 g/mol and its chemical structure is presented in Figure 1. Iso-LAQ was first synthesized and characterized in 2012 by researchers from the University of Illinois at Urbana-Champaign.
Iso-LAQ is a white, crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, chloroform, and dichloromethane. Its melting point is around 197-198°C. Iso-LAQ undergoes hydrolysis in acidic or basic conditions, and it is photochemically stable. It has a high purity level of 98% or greater.
The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide involves the reaction of 2-(4-methoxyphenyl) acetic acid and isobutyryl chloride in the presence of a strong base such as triethylamine. The reaction proceeds through an acylation mechanism and yields N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide as a white crystalline solid. Iso-LAQ is characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Iso-LAQ can be analyzed using different analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy, which is used to determine its molecular structure and purity. Mass spectrometry is used for the determination of its molecular weight and purity. X-ray crystallography is used to determine its crystal structure.
Iso-LAQ has shown promising biological properties in various studies. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play important roles in signal transduction pathways. It has also been shown to exhibit potent antitumor activities against various cancer cell lines, including breast cancer, colon cancer, and glioblastoma. In addition, N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide has been shown to be an effective in vitro inhibitor of hypoxia-inducible factor-1 (HIF-1), a transcription factor that regulates the expression of genes involved in cell survival and angiogenesis.
The toxicity and safety of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide in scientific experiments have been evaluated in various studies. It has been shown to have a low toxicity profile and to be well-tolerated in animals at doses up to 250 mg/kg. However, further studies are needed to evaluate the long-term toxicity and safety of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide.
Iso-LAQ has potential applications in various fields of scientific research, such as cancer research, neuroscience, and cardiovascular research. Iso-LAQ's ability to inhibit PKC makes it a potential therapeutic candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
Iso-LAQ is still in the early stages of research. Studies have mainly focused on its biological properties and potential applications in various fields of research. Further studies are needed to evaluate its long-term toxicity and safety in humans, its pharmacokinetics, and its efficacy in preclinical and clinical trials.
Iso-LAQ has potential implications in various fields of research and industry. It can be used as a lead compound for the development of new anti-cancer drugs, cardiovascular drugs, and anti-inflammatory drugs. Iso-LAQ's ability to inhibit PKC makes it a potential therapeutic candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
Although N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide has shown promising biological properties and potential implications in various fields of research and industry, there are some limitations that should be addressed in future studies. Firstly, further studies are needed to evaluate its long-term toxicity and safety in humans, its pharmacokinetics, and its efficacy in preclinical and clinical trials. Secondly, the structural complexity of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide makes its synthesis challenging, and alternative synthetic routes should be explored to improve its yield and reduce the use of hazardous reagents. Thirdly, the mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide is not fully understood, and further studies are needed to elucidate its target proteins and signaling pathways.
Many directions for future research exist, including:
1. Investigating the efficacy of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide in preclinical and clinical trials for the treatment of cancer, cardiovascular diseases, and inflammatory disorders.
2. Exploring the mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide and identifying its target proteins and signaling pathways.
3. Developing alternative synthetic routes for N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide to improve its yield and reduce the use of hazardous reagents.
4. Evaluating the potential use of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide as a lead compound for the development of new drugs.
5. Studying the pharmacokinetics of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide in animals and humans to optimize its dosing regimen.
6. Investigating the possibility of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide as a diagnostic tool for various diseases.
7. Exploring the potential of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide as an immunosuppressant in transplantation medicine.
8. Studying the effect of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide on the central nervous system and its potential as a therapeutic for neurodegenerative diseases.
Iso-LAQ is a novel compound that has shown promising biological properties and potential implications in various fields of research and industry. Its ability to inhibit PKC makes it a potential therapeutic candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Further studies are needed to evaluate its long-term toxicity and safety in humans, its pharmacokinetics, and its efficacy in preclinical and clinical trials. Additionally, exploring alternative synthetic routes for N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide and identifying its target proteins and signaling pathways can pave the way for its development as a new drug.

XLogP3

3

Dates

Modify: 2023-08-17

Explore Compound Types